1-[(3-Methylcyclohexyl)methyl]-1H-pyrazol-3-amine
CAS No.:
Cat. No.: VC17532960
Molecular Formula: C11H19N3
Molecular Weight: 193.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19N3 |
|---|---|
| Molecular Weight | 193.29 g/mol |
| IUPAC Name | 1-[(3-methylcyclohexyl)methyl]pyrazol-3-amine |
| Standard InChI | InChI=1S/C11H19N3/c1-9-3-2-4-10(7-9)8-14-6-5-11(12)13-14/h5-6,9-10H,2-4,7-8H2,1H3,(H2,12,13) |
| Standard InChI Key | RQFIGGFWJOGSEQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCCC(C1)CN2C=CC(=N2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-[(3-Methylcyclohexyl)methyl]-1H-pyrazol-3-amine features a pyrazole core—a five-membered aromatic ring containing two adjacent nitrogen atoms—substituted at the 1-position with a (3-methylcyclohexyl)methyl group and at the 3-position with an amine (-NH2). The cyclohexyl moiety introduces steric bulk and lipophilicity, influencing the compound’s solubility and reactivity .
Molecular Formula:
Molecular Weight: 193.29 g/mol (calculated based on substituent analysis).
The compound’s air sensitivity and stability under inert atmospheres align with trends observed in alkylated pyrazoles .
Synthesis and Reaction Chemistry
Synthetic Pathways
The synthesis of 1-[(3-methylcyclohexyl)methyl]-1H-pyrazol-3-amine typically proceeds via alkylation of a pyrazole precursor. A common route involves:
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Formation of the Pyrazole Core: Cyclocondensation of hydrazines with 1,3-diketones or alkynes under acidic conditions .
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N-Alkylation: Reaction of 1H-pyrazol-3-amine with (3-methylcyclohexyl)methyl bromide in the presence of a base (e.g., K2CO3) to introduce the substituent.
Example Reaction:
Yield optimization (up to 51% in analogous reactions) often requires tin(II) chloride or hydrogen chloride as catalysts .
Reactivity and Functionalization
The amine group at the 3-position participates in electrophilic substitution and condensation reactions, enabling derivatization:
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Acylation: Forms amides with acyl chlorides.
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Schiff Base Formation: Reacts with aldehydes/ketones to generate imines .
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Heteroannulation: Serves as a building block for fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) .
The electron-donating cyclohexyl group enhances stability during these reactions by mitigating charge localization.
Applications in Medicinal Chemistry
Drug Discovery Scaffold
The compound’s versatility makes it a candidate for developing:
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Kinase Inhibitors: Pyrazoles often target ATP-binding pockets in kinases (e.g., JAK2, EGFR) .
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GPCR Modulators: Lipophilic substituents enhance blood-brain barrier penetration for CNS targets.
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the cyclohexyl and amine groups have yielded derivatives with enhanced potency and selectivity. For example:
Future Perspectives
Clinical Translation
Advancing 1-[(3-methylcyclohexyl)methyl]-1H-pyrazol-3-amine into preclinical trials requires:
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Pharmacokinetic Studies: Assessing absorption, distribution, and metabolism.
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Target Validation: CRISPR screening or proteomic approaches to identify molecular targets .
Material Science Applications
Exploration into coordination chemistry (e.g., metal-organic frameworks) could leverage its amine group for catalyst design or sensor development .
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